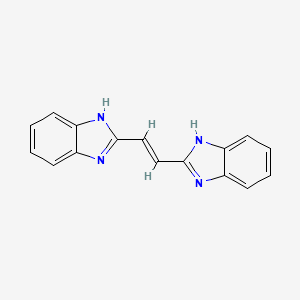
Bis-2-ethylhexylammonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-2-ethylhexylammonium tetrafluoroborate is a chemical compound with the molecular formula C16H36BF4N and a molecular weight of 329.27 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of bis-2-ethylhexylammonium tetrafluoroborate typically involves the reaction of bis(2-ethylhexyl)amine with tetrafluoroboric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Bis-2-ethylhexylammonium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: Substitution reactions are common, where the tetrafluoroborate anion can be replaced by other anions under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various anionic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis-2-ethylhexylammonium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst and an electrolyte in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its ability to interact with biological molecules and systems.
Medicine: Research in medicine explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of bis-2-ethylhexylammonium tetrafluoroborate involves its interaction with molecular targets and pathways within chemical and biological systems. The tetrafluoroborate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability . The specific molecular targets and pathways depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Bis-2-ethylhexylammonium tetrafluoroborate can be compared with other similar compounds, such as:
Tetrabutylammonium tetrafluoroborate: Used as an electrolyte and phase transfer catalyst.
Tetraethylammonium tetrafluoroborate: Known for its applications in chemical synthesis and as an electrolyte.
Tetramethylammonium tetrafluoroborate: Utilized in various chemical and industrial processes.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H36BF4N |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
bis(2-ethylhexyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C16H35N.BF4/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;2-1(3,4)5/h15-17H,5-14H2,1-4H3;/q;-1/p+1 |
InChI Key |
HWONFPKJSAHKOW-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCC(CC)C[NH2+]CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)




![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)






